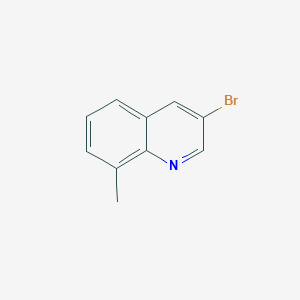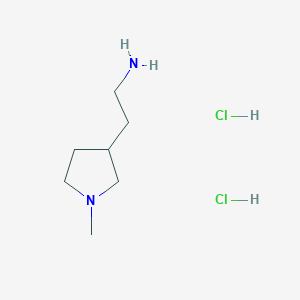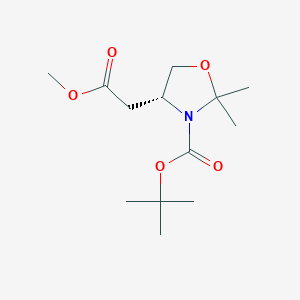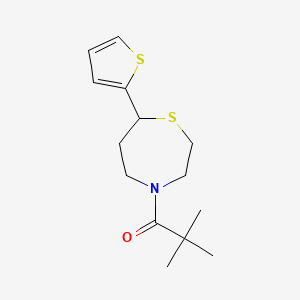
3-Bromo-8-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-8-methylquinoline is a type of quinoline, which is one of the most common nitrogen-containing heterocycles . It has a molecular formula of C10H8BrN and a molecular weight of 222.08 . Quinolines have fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods. Classical methods include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used . The metal nanoparticle-catalyzed reaction serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The presence of heteroatoms allows for functionalities and activities, making them of critical importance for medicinal chemists .Chemical Reactions Analysis
Quinoline and its derivatives have shown substantial biological activities . Various techniques exist for the synthesis of 2-methylquinoline, with Doebner–von Miller being one of the best .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 313.8±22.0 °C and a predicted density of 1.488±0.06 g/cm3 . Its pKa is predicted to be 2.51±0.28 .Wissenschaftliche Forschungsanwendungen
Complex Formation and Spectroscopic Analysis
One research application of 3-Bromo-8-methylquinoline involves the study of noncovalent supramolecular complexes. For instance, a study examined the reaction dynamics between various heteroaryl compounds, including this compound, with chiral palladium(II) and platinum(II) bis(phosphane) complexes. This research highlighted the influence of α-substituents, such as bromine or methyl groups, on product formation, indicating a potential application in organometallic chemistry and complex formation (Fuss, Siehl, Olenyuk, & Stang, 1999).
Fluorescence and Phosphorescence Studies
This compound has been utilized in photophysical studies. A paper investigated its phosphorescence emission and excitation spectra, providing insights into the molecular behavior of such compounds at low temperatures. Such studies are crucial in understanding the fundamental properties of these molecules, which can have implications in materials science and spectroscopy (Márquez, Zabala, & Tomás, 1992).
Biological and Medicinal Applications
In the field of medicinal chemistry, this compound derivatives have been synthesized and evaluated for various biological activities. For example, a study discussed the synthesis and antiangiogenic effects of 2-aryl-3-bromoquinolin-4(1H)-ones and a NCH3-4-oxo derivative. These compounds were shown to inhibit endothelial cell proliferation and neovessel growth in ex vivo assays, suggesting their potential use in cancer therapy and angiogenesis research (Mabeta, Auer, & Mphahlele, 2009).
Chemical Synthesis and Characterization
The compound also plays a role in synthetic chemistry. Studies have explored the synthesis of 8-methylquinoline-5-carboxylic acid and its derivatives from this compound. These works contribute to the broader understanding of heterocyclic compound synthesis, which is vital in pharmaceuticals and organic chemistry (Gracheva & Tochilkin, 1980).
Safety and Hazards
While specific safety and hazard information for 3-Bromo-8-methylquinoline is not available, general precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-8-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTGZBWYHRHZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide](/img/structure/B2673616.png)


![Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate](/img/structure/B2673620.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/no-structure.png)


![(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2673629.png)
![N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2673630.png)


![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B2673637.png)
